Norcotinine

Beschreibung

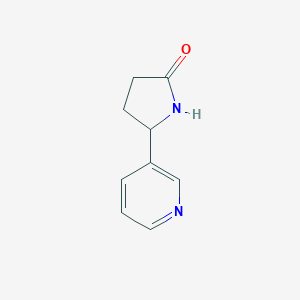

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFANIORDKRCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864736 | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17708-87-1, 17114-40-8 | |

| Record name | (±)-Norcotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pyridin-3-ylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Norcotinine and Nornicotine: Structure, Properties, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, and metabolic pathways of norcotinine and its closely related analogue, nornicotine. Due to the potential for confusion between these two nicotine metabolites, this document addresses both compounds to offer a clear and comparative analysis for research and development purposes. All quantitative data is presented in structured tables, and relevant biological and experimental workflows are visualized using diagrams.

Introduction: Differentiating Norcotinine and Nornicotine

Norcotinine and nornicotine are both alkaloids derived from the metabolism of nicotine. However, they are distinct chemical entities with different structures and properties.

-

Nornicotine is a direct demethylated metabolite of nicotine, where the methyl group on the pyrrolidine ring is removed.[1][2] It is found in tobacco and is a precursor to the carcinogen N-nitrosonornicotine.[2]

-

Norcotinine is a metabolite of cotinine, which itself is a major metabolite of nicotine.[3][4] Structurally, it is the demethylated form of cotinine, characterized by a lactam group on the pyrrolidine ring.[3]

Understanding the distinction between these two compounds is critical for accurate research into nicotine metabolism and its physiological effects.

Chemical Structure and Identification

The chemical structures of norcotinine and nornicotine are presented below, highlighting their key differences.

Norcotinine:

Nornicotine:

Physicochemical Properties

The following tables summarize the key physicochemical properties of norcotinine and nornicotine for easy comparison.

Table 1: Physicochemical Properties of Norcotinine

| Property | Value | Source |

| Molecular Weight | 162.19 g/mol | [3][4] |

| Physical State | Solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; low solubility in water. | [5] |

| pKa | Not available | |

| LogP | Not available |

Table 2: Physicochemical Properties of Nornicotine

| Property | Value | Source |

| Molecular Weight | 148.21 g/mol | [1][2] |

| Physical State | Hygroscopic, somewhat viscous liquid | [1] |

| Melting Point | 235 °C | [6] |

| Boiling Point | 260 °C | [1] |

| Solubility | Miscible in water; very soluble in alcohol, chloroform, ether. | [1] |

| pKa | 5.25 | [1][7] |

| LogP | 0.17 | [1] |

Spectroscopic Data

Spectroscopic data is essential for the unequivocal identification and characterization of chemical compounds.

Mass Spectrometry

-

Norcotinine: Mass spectrometry data is available, aiding in its identification in metabolic studies.

-

Nornicotine: GC-MS data is available for nornicotine, with characteristic peaks that can be used for its quantification.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, isolation, and quantification of these compounds in a laboratory setting.

Synthesis of Nornicotine

A known synthesis of nornicotine involves the demethylation of nicotine. While specific industrial protocols are proprietary, laboratory-scale synthesis often employs reagents such as von Braun reagents or other demethylating agents. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by column chromatography.

Metabolic and Signaling Pathways

The metabolic pathway from nicotine to norcotinine and nornicotine is a key area of study in pharmacology and toxicology.

Nicotine Metabolism

Nicotine is primarily metabolized in the liver. The following diagram illustrates the major metabolic pathways leading to the formation of nornicotine and norcotinine.

Signaling Pathways

Nornicotine, like nicotine, is an agonist at nicotinic acetylcholine receptors (nAChRs).[6] Its binding to these receptors can modulate neurotransmitter release and influence various physiological processes. The precise signaling pathways activated by norcotinine are less well-characterized but are an active area of research.

The following diagram illustrates a simplified workflow for studying the effect of these compounds on a generic signaling pathway.

Conclusion

This guide provides a detailed technical overview of norcotinine and nornicotine, emphasizing their distinct chemical identities and properties. For researchers in drug development and related fields, a clear understanding of these differences is paramount for advancing our knowledge of nicotine metabolism and its pharmacological consequences. The provided data and diagrams serve as a foundational resource for further investigation into these important alkaloids.

References

- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nornicotine - Wikipedia [en.wikipedia.org]

- 3. Norcotinine | C9H10N2O | CID 413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS 17708-87-1: (±)-Norcotinine | CymitQuimica [cymitquimica.com]

- 6. (R,S)-Nornicotine | 5746-86-1 | FN26467 | Biosynth [biosynth.com]

- 7. Nornicotine [sitem.herts.ac.uk]

The Biosynthesis of Norcotinine in Tobacco Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of norcotinine in tobacco plants (Nicotiana tabacum). Norcotinine, a secondary alkaloid, is primarily formed through the N-demethylation of nicotine. This conversion is of significant interest to the agricultural and health sectors as norcotinine is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN), one of the major tobacco-specific nitrosamines (TSNAs).[1][2][3] This document details the enzymatic pathways, genetic regulation, and key enzymes involved in this critical metabolic step. Furthermore, it presents quantitative data on enzyme activity, summarizes experimental protocols for the study of norcotinine biosynthesis, and provides visual representations of the core biochemical pathways and experimental workflows.

Introduction

In most commercial tobacco varieties, nicotine is the predominant alkaloid, constituting 90-95% of the total alkaloid content.[2] Norcotinine, along with anabasine and anatabine, typically accounts for the remaining 5-10%.[2] However, under certain genetic conditions and during leaf senescence and curing, a significant portion of nicotine can be converted to norcotinine, a process termed "conversion".[2][4] This conversion process is highly undesirable as it elevates the levels of the carcinogenic NNN in tobacco products.[2][3] Understanding the biosynthesis of norcotinine is, therefore, crucial for developing strategies to minimize its formation and thereby reduce the harmfulness of tobacco products.

The primary mechanism for norcotinine formation is the enzymatic N-demethylation of nicotine, catalyzed by a family of cytochrome P450 monooxygenases known as nicotine N-demethylases (NNDs).[1][2] This guide will delve into the specifics of these enzymes, their genetic regulation, and the experimental approaches used to characterize them.

The Core Biosynthetic Pathway

The biosynthesis of norcotinine from nicotine is a single-step enzymatic reaction. The methyl group from the pyrrolidine ring of nicotine is removed, yielding norcotinine. This reaction is catalyzed by NND enzymes. Subsequently, norcotinine can be nitrosated to form NNN, a process that occurs primarily during the curing and processing of tobacco leaves.[2][5]

Caption: Biosynthetic pathway of norcotinine and NNN formation from nicotine.

Key Enzymes in Norcotinine Biosynthesis

Research has identified several cytochrome P450 enzymes from the CYP82E subfamily as the primary catalysts for nicotine N-demethylation in Nicotiana tabacum. The most significant of these are CYP82E4, CYP82E5v2, and CYP82E10.[1][6]

-

CYP82E4: This is considered the major NND enzyme in tobacco and is primarily responsible for the high levels of nicotine conversion observed in "converter" plants.[2][7] Its expression is significantly induced during leaf senescence and curing.[8] The gene encoding CYP82E4 is located at an unstable genetic locus, which can lead to variations in its expression and, consequently, in nornicotine levels.[1]

-

CYP82E5v2: This enzyme is considered a minor NND and is expressed in green leaves.[1][9]

-

CYP82E10: This NND is primarily expressed in the roots and also contributes to nornicotine formation to a lesser extent than CYP82E4.[1][8]

-

CYP82E21: Another member of the family, CYP82E21, has been identified as a functional NND but is primarily expressed in the flower ovaries and is thought to have a minimal contribution to the overall nornicotine content in leaves.[7][8]

Quantitative Data on Enzyme Activity

The relative contributions of the major NND enzymes to nornicotine content have been assessed by creating knockout mutants.[1] Furthermore, in vitro studies have revealed differences in their substrate specificity, particularly concerning the enantiomers of nicotine.

| Enzyme | Relative Contribution to Nornicotine Content | Enantioselectivity ((R)-nicotine vs. (S)-nicotine demethylation rate) |

| CYP82E4 | Major contributor (>90% in converter plants)[6] | 3-fold faster for (R)-nicotine[6][10][11] |

| CYP82E5v2 | Minor contributor | 10-fold faster for (R)-nicotine[6][10][11] |

| CYP82E10 | Minor contributor | 10-fold faster for (R)-nicotine[6][10][11] |

Table 1: Quantitative characteristics of the major Nicotine N-demethylase enzymes in Nicotiana tabacum.

Genetic Regulation of Norcotinine Biosynthesis

The conversion of nicotine to nornicotine is a genetically controlled trait. The expression of the key NND genes, particularly CYP82E4, is subject to complex regulation.

-

Genetic Locus: A single dominant genetic locus is known to control the high nornicotine phenotype in converter tobacco plants.[2]

-

DNA Methylation: Recent studies have indicated that DNA methylation plays a crucial role in regulating the expression of CYP82E4.[12] Lower levels of DNA methylation in the CYP82E4 gene are associated with higher expression and a "converter" phenotype.[12] Treatment with DNA methylase inhibitors can induce the conversion of non-converter plants to high-converter ones.[12]

-

Transcriptional Regulation: The expression of nicotine biosynthesis genes is regulated by a cascade of transcription factors, often induced by jasmonate signaling in response to wounding or herbivory.[8][13] While this regulation is primarily associated with nicotine production in the roots, the expression of NNDs in the leaves during senescence suggests a different regulatory mechanism.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of norcotinine.

Heterologous Expression of NND Enzymes

To characterize the enzymatic activity of NNDs in vitro, they are often expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae).

Protocol:

-

Cloning: The cDNAs of CYP82E4, CYP82E5v2, and CYP82E10 are cloned into a yeast expression vector (e.g., pYeDP60).[10]

-

Transformation: The expression vectors are transformed into a suitable yeast strain (e.g., WAT11), which is engineered to enhance the expression of plant P450 enzymes.[10]

-

Culture and Induction: Yeast cultures are grown in appropriate media and protein expression is induced.

-

Microsome Isolation: Yeast cells are harvested, and microsomal fractions containing the expressed enzymes are isolated through differential centrifugation. The protein concentration is determined using a standard method like the Bradford assay.[10]

Caption: Experimental workflow for NND enzyme expression and activity assay.

In Vitro Nicotine N-demethylase Assay

This assay is used to determine the enzymatic activity and substrate specificity of the expressed NNDs.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing the isolated microsomal protein (e.g., 0.5 mg/mL), NADPH (e.g., 2.5 mM) as a cofactor, a suitable buffer (e.g., 25 mM Tris buffer, pH 7.5), and the nicotine substrate.[6] Radioactively labeled nicotine (e.g., [2′-14C]nicotine) can be used for sensitive detection.[6]

-

Incubation: The reaction is initiated by adding the substrate and incubated at a controlled temperature.

-

Reaction Quenching: The reaction is stopped at specific time points, for example, by adding a strong base.

-

Extraction: The alkaloids (nicotine and newly formed norcotinine) are extracted from the reaction mixture using an organic solvent (e.g., methylene chloride).

-

Analysis: The extracted alkaloids are then quantified using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[14][15][16]

Alkaloid Extraction and Analysis from Tobacco Leaves

To determine the in planta levels of nicotine and norcotinine, alkaloids are extracted from tobacco leaf samples.

Protocol:

-

Sample Preparation: Fresh or cured tobacco leaves are lyophilized and ground into a fine powder.

-

Extraction: A known amount of the powdered sample is extracted with an acidic solution (e.g., 0.05 N HCl) or an organic solvent mixture.[15][17] An internal standard (e.g., D4-nornicotine) is often added for accurate quantification.[14]

-

Purification: The extract is then made alkaline (e.g., with 2N NaOH) and the alkaloids are partitioned into an organic solvent like methyl tert-butyl ether or chloroform.[14][15]

-

Quantification: The final extract is analyzed by GC-MS or HPLC to separate and quantify the different alkaloids.[14][15][16]

Conclusion and Future Directions

The biosynthesis of norcotinine in tobacco plants is a well-characterized process, with the CYP82E family of enzymes, particularly CYP82E4, playing a pivotal role. The genetic and epigenetic regulation of these enzymes is a key determinant of the nornicotine content in tobacco leaves. The detailed understanding of this pathway and the availability of robust experimental protocols are enabling the development of tobacco varieties with reduced nornicotine levels. Future research will likely focus on the finer details of the transcriptional regulation of NND genes, the environmental factors influencing their expression, and the development of more precise gene-editing techniques to create low-nornicotine tobacco lines. These advancements hold significant promise for public health by reducing the levels of a major carcinogen in tobacco products.

References

- 1. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chinbullbotany.com [chinbullbotany.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective demethylation of nicotine as a mechanism for variable nornicotine composition in tobacco leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Methylation in CYP82E4 Regulates Nicotine Conversion of Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on the Analysis of Tobacco Leaf Alkaloids -Journal of the Korean Society of Tobacco Science | Korea Science [koreascience.kr]

- 16. CN103323419A - Method for testing nicotine alkaloid in tobacco and tobacco products - Google Patents [patents.google.com]

- 17. Total alkaloids in tobacco- a simple and rapid method of determination | CORESTA [coresta.org]

The Pharmacology of Norcotinine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcotinine, a minor metabolite of both nicotine and cotinine, represents an understudied component of nicotine's metabolic profile. While its direct pharmacological effects remain largely uncharacterized, its presence in biological systems following nicotine exposure necessitates a thorough understanding of its potential interactions with cellular targets. This technical guide synthesizes the available, albeit limited, information on norcotinine, frames it within the broader context of nicotinic pharmacology, and provides detailed experimental protocols to facilitate further investigation into its physiological role. A key focus is placed on potential interactions with nicotinic acetylcholine receptors (nAChRs) and downstream signaling cascades, drawing parallels with its more extensively studied parent compounds and related metabolites.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, leading to a variety of derivatives. While cotinine is the most predominant and well-researched metabolite, other minor metabolites, including norcotinine, are also formed.[1] Norcotinine is structurally similar to cotinine but lacks the N-methyl group. Despite its detection in the urine of smokers, there is a significant gap in the scientific literature regarding its specific pharmacological activity.[1] Some studies have suggested that it may be pharmacologically inactive, particularly concerning dopamine release, while its accumulation in the brain following nicotine administration hints at potential neuropharmacological effects.[2] This guide aims to provide a comprehensive overview of what is currently known about norcotinine and to offer a roadmap for future research.

Metabolism and Pharmacokinetics

Norcotinine is formed through the metabolic pathways of both nicotine and cotinine. It is considered a minor metabolite in the overall disposition of nicotine.

Metabolic Pathways

The formation of norcotinine can occur via two primary routes:

-

From Nicotine: Nicotine can be demethylated to nornicotine, which is then oxidized to form norcotinine (demethylcotinine).

-

From Cotinine: Cotinine can undergo N-demethylation to yield norcotinine.

DOT script for the metabolic pathway of norcotinine is provided below.

Pharmacological Effects

The direct pharmacological effects of norcotinine are not well-established. Much of the current understanding is inferred from the known actions of nicotine, cotinine, and nornicotine on nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While direct binding studies for norcotinine are scarce, it is hypothesized that, like other nicotine metabolites, it may interact with various nAChR subtypes. The affinity and efficacy of norcotinine at these receptors are critical determinants of its potential physiological effects. Given its structural similarity to cotinine, which is a very weak partial agonist at α4β2 and α6/β2β3 nAChRs, it is plausible that norcotinine exhibits a similarly low affinity and efficacy.

Potential Downstream Signaling Pathways

Activation of nAChRs by agonists initiates a cascade of intracellular signaling events.[3] Based on the known effects of nicotine, potential signaling pathways that could be modulated by norcotinine, should it have agonist activity, include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is activated by nicotine through various nAChR subtypes.[3][4]

-

MAPK/ERK Pathway: Nicotine has been shown to activate the MAPK/ERK signaling cascade, which is involved in a range of cellular processes, including gene expression and apoptosis.[5][6]

-

Intracellular Calcium Signaling: nAChR activation leads to an influx of Ca2+, which acts as a second messenger to trigger various cellular responses, including neurotransmitter release.[7][8][9]

A diagram illustrating the potential signaling pathways is provided below.

Quantitative Data

Due to the limited research focused specifically on norcotinine, quantitative data regarding its pharmacological activity is largely unavailable. The following table summarizes the known data for nicotine and its major metabolites to provide context.

| Compound | nAChR Subtype | Binding Affinity (Ki) | Efficacy (EC50) | Test System |

| Norcotinine | Various | Not Available | Not Available | - |

| Nicotine | α4β2 | ~1 nM | ~1 µM | Rat brain membranes |

| α7 | ~1600 nM | ~10-100 µM | - | |

| Cotinine | α4β2 | > 200,000 nM | > 100 µM (weak partial agonist) | Rat brain membranes |

| α7 | ~50 µM - 1 mM | High µM to mM range (very weak agonist) | Radioligand binding assays | |

| Nornicotine | α6-containing | Not Available | ~4 µM | Xenopus oocytes |

| α7 | Not Available | ~17 µM | Xenopus oocytes |

Experimental Protocols

To facilitate the investigation of norcotinine's pharmacological effects, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of norcotinine for specific nAChR subtypes.

Objective: To quantify the affinity of norcotinine for a selected nAChR subtype (e.g., α4β2) by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the nAChR subtype of interest

-

Radioligand (e.g., [³H]epibatidine)

-

Norcotinine standard

-

Unlabeled competitor (e.g., nicotine)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of norcotinine and the unlabeled competitor in binding buffer.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of norcotinine or the unlabeled competitor.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the unlabeled competitor).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for norcotinine.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

A workflow for this experimental protocol is provided below.

In Vitro Dopamine Release Assay

This protocol assesses the functional effect of norcotinine on neurotransmitter release.

Objective: To determine if norcotinine can evoke dopamine release from rat striatal slices, a functional measure of nAChR agonist activity.

Materials:

-

Freshly prepared rat striatal slices

-

[³H]dopamine

-

Superfusion apparatus

-

Krebs-Ringer buffer

-

Norcotinine standard

-

Nicotine (positive control)

-

nAChR antagonist (e.g., mecamylamine)

-

Liquid scintillation counter

Procedure:

-

Preload the striatal slices with [³H]dopamine.

-

Place the slices in the superfusion chambers and perfuse with Krebs-Ringer buffer.

-

Collect baseline fractions of the superfusate.

-

Introduce norcotinine at various concentrations into the perfusion buffer and collect fractions.

-

Include control experiments with nicotine and co-perfusion with an nAChR antagonist to confirm receptor-mediated effects.

-

At the end of the experiment, lyse the tissue to determine the total remaining radioactivity.

-

Measure the radioactivity in each fraction and the tissue lysate using a liquid scintillation counter.

-

Express the dopamine release as a percentage of the total radioactivity.

Intracellular Calcium Imaging

This protocol visualizes the effect of norcotinine on intracellular calcium levels.

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to norcotinine application in cultured cells expressing nAChRs.

Materials:

-

Cultured cells expressing nAChRs (e.g., SH-SY5Y cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Fluorescence microscope with an imaging system

-

Physiological saline solution

-

Norcotinine standard

-

Ionomycin (positive control for maximum calcium influx)

Procedure:

-

Load the cultured cells with the calcium-sensitive dye.

-

Mount the cells on the stage of the fluorescence microscope.

-

Perfuse the cells with physiological saline solution and establish a baseline fluorescence signal.

-

Apply norcotinine at various concentrations to the cells.

-

Record the changes in fluorescence intensity over time.

-

At the end of the experiment, apply ionomycin to obtain the maximum fluorescence signal for calibration.

-

Calculate the ratio of fluorescence at two excitation wavelengths to determine the relative change in [Ca²⁺]i.

Conclusion and Future Directions

Norcotinine remains a largely enigmatic metabolite of nicotine. While its low concentration relative to other metabolites may suggest a minor physiological role, its presence in the brain warrants further investigation. The lack of quantitative data on its pharmacological effects represents a significant knowledge gap. Future research should prioritize the systematic characterization of norcotinine's interaction with the full spectrum of nAChR subtypes using the experimental protocols outlined in this guide. Furthermore, in vivo studies are necessary to determine its pharmacokinetic profile in the brain and its potential contribution to the complex behavioral and physiological effects of nicotine. A comprehensive understanding of all of nicotine's metabolites is essential for developing more effective smoking cessation therapies and for elucidating the complete toxicological profile of tobacco use.

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]

- 3. Rapid Akt activation by nicotine and a tobacco carcinogen modulates the phenotype of normal human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine Induces Tumor Growth and Chemoresistance through Activation of the PI3K/Akt/mTOR Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic neuromodulation in auditory cortex requires MAPK activation in thalamocortical and intracortical circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Nicotine Elicits Prolonged Calcium Signaling along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

Toxicological Profile of Norcotinine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norcotinine, a primary metabolite of the nicotine metabolite nornicotine and a minor metabolite of cotinine, is a critical molecule in the toxicological assessment of nicotine and tobacco products. While its presence in biological systems following nicotine exposure is well-documented, a comprehensive toxicological profile remains less characterized than that of its parent compounds. This technical guide synthesizes the available toxicological data on norcotinine, provides detailed experimental protocols for its assessment based on established regulatory guidelines, and visualizes key metabolic and experimental pathways. The current body of evidence suggests that norcotinine is a harmful substance, with general toxicological properties that are often considered comparable to nicotine. However, a significant lack of specific quantitative data for norcotinine necessitates a cautious approach to its risk assessment, relying on extrapolation from nicotine and established toxicological principles.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-(pyridin-3-yl)pyrrolidin-2-one |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 17708-87-1 |

| Appearance | Solid |

Pharmacokinetics and Metabolism

Norcotinine is a known human metabolite of nicotine, primarily formed through the metabolic pathway of nornicotine, which itself is a demethylated metabolite of nicotine. It can also be formed to a lesser extent from the N-demethylation of cotinine, the major metabolite of nicotine. The enzyme cytochrome P450 2A6 (CYP2A6) is involved in the metabolism of cotinine, leading to the formation of norcotinine in vitro.[1] Norcotinine has been detected in the urine of smokers.[1]

Toxicological Profile

Acute Toxicity

Table 1: Acute Toxicity Data (Analogous to Nicotine)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 50 mg/kg | |

| LD50 | Rabbit | Dermal | 70.4 mg/kg | |

| LC50 | Rat | Inhalation | 0.19 mg/L (4h) |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This protocol is a standardized method to determine the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is available ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 ml/100g body weight for aqueous solutions or 0.4 ml/100g for oils.

-

Dosing Procedure: A single animal is dosed at a starting dose level below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The dose progression factor is typically 1.5.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes of the dosed animals.

Repeated Dose Toxicity

There are currently no publicly available repeated-dose toxicity studies specifically for norcotinine. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established. To assess the potential for toxicity from repeated exposure, a 28-day or 90-day study in rodents would be required.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.

-

Test Animals: At least 5 male and 5 female healthy young adult rats per group.

-

Dose Groups: A control group (vehicle only) and at least three dose groups with increasing concentrations of the test substance. The highest dose should induce toxic effects but not mortality.

-

Administration: The test substance is administered orally by gavage daily for 28 days.

-

Observations:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.

-

Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

-

Data Analysis: The NOAEL is determined as the highest dose at which no substance-related adverse effects are observed.

Genotoxicity

There is a lack of specific genotoxicity data for norcotinine in the public domain. However, its precursor, nornicotine, has been shown to induce sister-chromatid exchanges at high concentrations in Chinese hamster ovary cells.[3] Given this and its chemical structure, a full battery of genotoxicity tests would be warranted for a complete toxicological profile.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium lacking the required amino acid.

-

Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This in vitro assay detects chromosomal damage.

-

Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure: Cells are exposed to the test substance at several concentrations. After treatment, the cells are cultured to allow for cell division. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one division.

-

Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Carcinogenicity

No carcinogenicity bioassays have been conducted on norcotinine. However, a significant concern is its potential to be a precursor to the known carcinogen N'-nitrosonornicotine (NNN). Nornicotine can be nitrosated to form NNN, and it is plausible that norcotinine could undergo a similar conversion.

Experimental Protocol: Carcinogenesis Bioassay in Rodents (Based on NTP Guidelines)

These long-term studies are the gold standard for assessing the carcinogenic potential of a chemical.

-

Test Animals: Typically, groups of 50 male and 50 female rats and mice.

-

Dose Groups: A control group and at least two dose groups. The highest dose (Maximum Tolerated Dose, MTD) is determined from shorter-term toxicity studies and should cause minimal toxicity without significantly shortening the lifespan of the animals.

-

Administration: The test substance is administered for the majority of the animals' lifespan (typically 2 years for rodents) via a relevant route of exposure (e.g., in the diet, drinking water, or by gavage).

-

Observations: Animals are monitored for clinical signs of toxicity and the development of tumors. Body weight and food consumption are recorded regularly.

-

Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted.

-

Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group to determine if the test substance is carcinogenic.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of norcotinine. Studies on nicotine have shown adverse effects on fetal development.[4][5] Given the structural similarity, it is prudent to assume that norcotinine may also pose a risk.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides initial information on potential effects on reproduction and development.

-

Test Animals: Groups of male and female rats (at least 10 per sex per group).

-

Dosing: Males are dosed for a minimum of two weeks prior to mating, during mating, and until sacrifice. Females are dosed for two weeks prior to mating, during mating, gestation, and lactation.

-

Mating: Animals are paired for mating.

-

Endpoints:

-

Parental Animals: Fertility, gestation length, and maternal behavior are assessed. A detailed examination of reproductive organs is performed at necropsy.

-

Offspring: The number of live and dead pups, pup weight, and general physical condition are recorded.

-

-

Data Analysis: The data is analyzed to identify any adverse effects on reproduction or development.

Organ System Toxicity

Cardiovascular System

Specific studies on the cardiovascular effects of norcotinine are lacking. Nicotine is known to have significant cardiovascular effects, including increased heart rate and blood pressure, mediated by the stimulation of the sympathetic nervous system.[6]

Nervous System

Norcotinine is detected in the brain following nicotine administration.[7] However, in vivo studies have suggested that it may be less pharmacologically active than nicotine or nornicotine, as it did not evoke dopamine release from rat striatal slices.[7]

Respiratory System

No specific data on the respiratory toxicity of norcotinine is available. Nicotine inhalation has been shown to cause lung injury and inflammation in animal models.[8]

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

The available toxicological data on norcotinine is limited, with much of the current understanding extrapolated from its parent compounds, nicotine and nornicotine. The GHS classification indicates that norcotinine is a harmful substance requiring careful handling. The primary toxicological concern, beyond its acute effects, is its potential as a precursor to the carcinogen NNN.

To provide a comprehensive risk assessment, further research is critically needed in the following areas:

-

Quantitative Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values for norcotinine.

-

Repeated Dose Toxicity: 28-day and/or 90-day studies to establish a NOAEL.

-

Genotoxicity: A full battery of in vitro and in vivo genotoxicity assays.

-

Carcinogenicity: A long-term carcinogenicity bioassay in rodents.

-

Reproductive and Developmental Toxicity: Comprehensive studies to assess the effects on fertility and embryonic development.

-

Organ-Specific Toxicity: Detailed investigations into the cardiovascular, neurological, and respiratory effects of norcotinine.

A thorough understanding of the toxicological profile of norcotinine is essential for accurately evaluating the health risks associated with nicotine-containing products and for the development of safer alternatives.

References

- 1. books.google.cn [books.google.cn]

- 2. nucro-technics.com [nucro-technics.com]

- 3. criver.com [criver.com]

- 4. academic.oup.com [academic.oup.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

natural occurrence of norcotinine in plant species

An In-depth Technical Guide on the Natural Occurrence of Norcotinine in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norcotinine, a pyridine alkaloid, is a demethylated metabolite of nicotine. Its natural occurrence is predominantly documented in plant species belonging to the Nicotiana genus, which includes cultivated tobacco. The concentration of norcotinine in these plants is highly variable, influenced by genetic factors, environmental conditions, and post-harvest processing. Notably, the conversion of nicotine to nornicotine is a significant area of research due to nornicotine being a precursor to the potent carcinogen N'-nitrosonornicotine (NNN) in cured tobacco products. While nicotine is found in trace amounts in several Solanaceae food crops, the presence and quantity of norcotinine in these plants are not well-documented in publicly available research. This guide provides a comprehensive overview of the natural occurrence of norcotinine, quantitative data, detailed experimental protocols for its analysis, and a review of its biosynthesis.

Natural Occurrence and Quantitative Data

Norcotinine is primarily found in members of the Nicotiana genus. Its concentration can range from trace amounts to a significant percentage of the total alkaloid content, particularly in "converter" tobacco varieties where nicotine is enzymatically demethylated to nornicotine during leaf senescence and curing.

Norcotinine Content in Nicotiana Species

The following table summarizes the quantitative data for norcotinine content in various Nicotiana species and tobacco products. It is important to note that these values can vary significantly based on the specific cultivar, growing conditions, and analytical methods used.

| Plant Species / Product | Plant Part / Condition | Norcotinine Concentration (µg/g dry weight unless otherwise noted) | Reference(s) |

| Nicotiana tabacum (various cultivars) | Cured Leaves | 659 - 986 | [1] |

| Nicotiana tabacum (Burley tobacco) | Cured Leaves | ~2220 | [1] |

| Nicotiana tabacum (low-converter genotypes) | Leaves | Typically 2-5% of total alkaloids | [2] |

| Nicotiana tabacum (high-converter genotypes) | Leaves | Can be >50% of total alkaloids | [2] |

| Nicotiana tomentosiformis | Upper Leaves | 1244.27 ± 47.64 | [3] |

| Nicotiana tomentosiformis | Middle Leaves | 2260.34 ± 94.86 | [3] |

| Nicotiana tomentosiformis | Lower Leaves | 3342.53 ± 95.38 | [3] |

| Nicotiana glauca | Leaves | Low nornicotine content reported | |

| Nicotiana rustica | Leaves | Predominantly nicotine, traces of nornicotine | |

| Australian Nicotiana species (24 taxa) | Fresh Leaves | Detected in all taxa |

Norcotinine in Other Solanaceae Species

While nicotine has been detected at low levels (ng/g) in various edible Solanaceae plants such as tomato (Solanum lycopersicum), potato (Solanum tuberosum), eggplant (Solanum melongena), and pepper (Capsicum annuum), there is a significant lack of quantitative data specifically for norcotinine in these food crops. Most studies focus on nicotine due to its toxicological significance. The trace amounts of nicotine found are generally considered to be of negligible health concern. Further research is required to definitively quantify norcotinine levels in these common food plants.

Biosynthesis of Norcotinine

In Nicotiana species, norcotinine is primarily synthesized through the N-demethylation of nicotine. This conversion is catalyzed by a specific group of cytochrome P450 enzymes.

Signaling Pathway: Nicotine to Norcotinine Conversion

The enzymatic conversion of nicotine to norcotinine is a critical step in the metabolic pathway of alkaloids in tobacco. This process is primarily mediated by nicotine N-demethylase enzymes belonging to the CYP82E subfamily of cytochrome P450 monooxygenases.

References

A Technical Guide to the Historical Discovery and Isolation of Norcotinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery and isolation of norcotinine, also known as desmethylcotinine. It details the seminal studies that first identified norcotinine as a metabolite of nicotine and nornicotine, outlines the experimental protocols used for its isolation and characterization, and presents relevant metabolic pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction: The Emergence of a Nicotine Metabolite

The study of nicotine metabolism has been a critical area of research for understanding the pharmacology and toxicology of tobacco use. While cotinine was identified early on as the major metabolite of nicotine, the broader metabolic pathways, including minor metabolites, required more intricate investigation. Norcotinine emerged from this research as a significant, albeit minor, metabolite.

The historical context of norcotinine's discovery is rooted in the broader investigation of nicotine's fate in the mammalian body. Early research focused on the primary alkaloids in tobacco, nicotine and nornicotine, and their metabolic transformations.[1] The demethylation of nicotine to nornicotine was a key area of investigation, and subsequent research demonstrated that nornicotine itself is further metabolized.[1] It was within this framework that norcotinine was first identified as a urinary metabolite of nornicotine, providing a more complete picture of the metabolic cascade originating from nicotine.[2][3]

The Metabolic Pathway of Norcotinine Formation

Norcotinine is formed through the metabolic transformation of its precursors, nornicotine and cotinine. The primary enzyme responsible for many of these transformations is the cytochrome P450 2A6 (CYP2A6).[4][5]

-

From Nornicotine: The most direct pathway to norcotinine is the oxidation of nornicotine.[1][2] This process is analogous to the conversion of nicotine to cotinine.

-

From Cotinine: Norcotinine can also be formed from the N-demethylation of cotinine.[4] While cotinine's major metabolic fate is 3'-hydroxylation, its conversion to norcotinine represents a minor but important pathway.[6]

The following diagram illustrates the key metabolic relationships leading to the formation of norcotinine.

Historical Isolation and Identification: Key Experimental Protocols

The initial isolation and identification of norcotinine from biological samples were significant achievements, relying on classic biochemical techniques such as solvent extraction and paper chromatography. The work of Wada, Bowman, Turnbull, and McKennis in the early 1960s provides a clear example of these methodologies.[2][3]

The protocol generally involved the extraction of the metabolite from the urine of subjects administered nornicotine, followed by chromatographic separation and identification.[2][3]

A. Sample Preparation and Extraction:

-

Source: Urine collected from subjects administered nornicotine.[2]

-

Alkalinization: The urine sample is made strongly alkaline.

-

Solvent Extraction: The alkalinized urine is extracted multiple times with an organic solvent such as chloroform to partition the alkaloids into the organic phase.[7]

-

Acid Extraction: The combined chloroform extracts are then extracted with a dilute acid (e.g., 0.1 N HCl).[1] This transfers the protonated alkaloids into the aqueous phase, separating them from neutral and acidic impurities.

-

Concentration: The final acidic aqueous phase is concentrated under reduced pressure to prepare it for analysis.[1]

B. Chromatographic Separation: Paper chromatography was the primary method used for the separation of nicotine metabolites in these early studies.[1]

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phase (Solvent Systems): Different solvent systems were employed to achieve separation. The choice of system depended on the specific metabolites being resolved.

C. Visualization and Identification: Specific spray reagents were used to visualize the separated compounds on the chromatogram.[1]

-

Koenig Reaction: The chromatogram is sprayed with a solution of p-aminobenzoic acid and then exposed to cyanogen bromide vapors. This reaction is characteristic for pyridine derivatives, producing colored zones.[1]

-

Isatin Reagent: A solution of isatin in ethanol and acetic acid was used to differentiate nornicotine from other metabolites based on color development.[1]

-

Identification: The identification of norcotinine was confirmed by comparing its migration distance (Rf value) and color reaction to that of a synthesized norcotinine standard.[1]

Quantitative Data and Characterization

While detailed quantitative data from the earliest discovery papers are sparse in modern databases, the characterization relied on comparative techniques. The tables below summarize the key parameters used in the historical protocols.

Table 1: Chromatographic Systems for Alkaloid Separation

| Parameter | Description | Reference |

| Technique | Descending Paper Chromatography | [1] |

| Support | Whatman No. 1 Paper | [1] |

| Solvent System 1 | n-butanol : acetic acid : water (4:1:5) | [1] |

| Solvent System 2 | sec-butanol : formic acid : water (75:15:10) | [1] |

Table 2: Reagents for Visualization and Identification

| Reagent | Preparation | Positive Reaction | Purpose | Reference |

| Koenig Reagent | 2% alcoholic p-aminobenzoic acid, followed by exposure to cyanogen bromide vapor. | Blue color | Detection of pyridine derivatives. | [1] |

| Isatin Reagent | 200 mg isatin in 98 ml ethanol and 2 ml glacial acetic acid. | Differentiated colors | Differentiation of nornicotine from other metabolites. | [1] |

Synthesis of Norcotinine for Reference Standards

The unambiguous identification of a metabolite requires comparison with an authentic, synthesized standard. The synthesis of nornicotine and its derivatives was a parallel area of research that supported metabolic studies. One of the early synthetic routes to nornicotine involved the reduction of desmethylcotinine (norcotinine) with lithium aluminum hydride.[8] Conversely, the synthesis of norcotinine itself was achieved to serve as a reference standard for the metabolic studies.[8][9]

A general synthetic approach involves the reduction of γ-(3-pyridyl)-γ-oximinobutyric acid with zinc dust, which yields a mixture containing desmethylcotinine (norcotinine).[8] This synthetic material was crucial for confirming the identity of the metabolite isolated from biological samples.

Conclusion

The historical discovery and isolation of norcotinine were pivotal steps in understanding the complex metabolism of nicotine. The work of researchers like McKennis, Turnbull, and Wada, using the analytical tools of their time, laid the foundation for our current knowledge.[1][2][9] Their meticulous application of extraction, chromatography, and chemical identification techniques successfully characterized this metabolite. Today, with advanced analytical methods like LC-MS/MS, the quantification of norcotinine and other minor metabolites in various biological matrices has become routine, aiding in toxicological studies, clinical diagnostics, and the development of smoking cessation therapies.[10][11][12] This guide has provided a technical overview of the foundational experiments that first brought this compound to the attention of the scientific community.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Norcotinine (desmethylcotinine) as a urinary metabolite of nornicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. omicsonline.org [omicsonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norcotinine Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcotinine is a significant metabolite of nicotine and its precursor, nornicotine. As a key intermediate in nicotine metabolism, understanding its degradation is crucial for toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known degradation pathways of norcotinine in both mammalian and microbial systems. It includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic routes.

Mammalian Degradation of Norcotinine

In humans, norcotinine is primarily formed from the demethylation of cotinine, a reaction catalyzed by the cytochrome P450 enzyme CYP2A6.[1] Norcotinine can also be formed from the oxidation of nornicotine.[2] Once formed, norcotinine undergoes further metabolism through several pathways.

Hydroxylation Pathways

Hydroxylation is a major route for norcotinine degradation, leading to the formation of hydroxylated derivatives that are more readily excreted.

-

3'-Hydroxylation: Norcotinine can be hydroxylated at the 3' position of the pyrrolidine ring to form trans-3'-hydroxynorcotinine. This metabolite has been identified and quantified in the urine of smokers and individuals using nicotine patches, suggesting it is a significant product of norcotinine metabolism in humans.[3][4]

-

5'-Hydroxylation: Another potential hydroxylation pathway involves the formation of 5'-hydroxynorcotinine. This compound exists in equilibrium with 4-oxo-4-(3-pyridyl)-butanamide.[2] While this pathway has been demonstrated in rat liver microsomes, its significance in humans is still under investigation, though the presence of small amounts of 4-oxo-4-(3-pyridyl)-butanamide in the urine of smokers suggests it may occur.[2]

Formation from N-(hydroxymethyl)norcotinine

In vitro studies have shown that the major product of CYP2A6-catalyzed cotinine metabolism is N-(hydroxymethyl)norcotinine.[1][5] This unstable intermediate can then decompose to norcotinine.[6]

Signaling Pathway for Mammalian Norcotinine Degradation

References

- 1. Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nicotine degradation IV | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of 3'-hydroxynorcotinine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Norcotinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcotinine, a primary metabolite of nicotine and a key biomarker in tobacco exposure studies, presents a unique set of physicochemical properties that are critical for its analytical determination, toxicological assessment, and potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of norcotinine's solubility in various solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this guide synthesizes available qualitative information and contextualizes it with data from structurally similar compounds. Furthermore, it outlines a standardized experimental protocol for the systematic determination of norcotinine solubility and visually represents the established metabolic pathway from nicotine to norcotinine. This document aims to serve as a foundational resource for researchers, facilitating further investigation into the properties and applications of this significant nicotine metabolite.

Introduction

Norcotinine is a derivative of nicotine, formed in the body through the metabolic conversion of cotinine. Its presence and concentration in biological fluids are widely used as reliable indicators of tobacco use and exposure to environmental tobacco smoke. Understanding the solubility of norcotinine is paramount for a variety of scientific endeavors, including the development of accurate analytical methods for its quantification, the design of in vitro toxicological studies, and the exploration of its potential as a therapeutic agent. This guide addresses the current knowledge gap regarding the solubility of norcotinine by consolidating available data and providing practical methodologies for its determination.

Physicochemical Properties of Norcotinine

Norcotinine is a solid substance at room temperature.[1] It is a polar molecule, a characteristic that influences its solubility in different media. While comprehensive quantitative data is limited, qualitative descriptions provide a general understanding of its solubility profile.

Solubility of Norcotinine: A Qualitative and Comparative Overview

Direct and specific quantitative solubility data for norcotinine remains largely unpublished in peer-reviewed literature. However, existing sources provide a qualitative understanding of its behavior in various solvents.

Qualitative Solubility Data:

-

Water: Norcotinine is described as having a relatively low solubility in water.[2] One source indicates its solubility in water with a simple "Yes," without providing quantitative figures.

-

Organic Solvents: It is generally considered to be soluble in organic solvents.[2]

Comparative Solubility Data for Related Compounds:

To provide a broader context, the following table summarizes the solubility of nicotine, nornicotine, and cotinine, compounds that are structurally related to norcotinine. This information can offer insights into the expected solubility trends for norcotinine.

| Compound | Solvent | Temperature (°C) | Solubility |

| Nornicotine | Water | Not Specified | Miscible |

| Alcohol | Not Specified | Very Soluble | |

| Chloroform | Not Specified | Very Soluble | |

| Ether | Not Specified | Very Soluble | |

| Cotinine | Ethanol | Not Specified | ~30 mg/mL |

| DMSO | Not Specified | ~30 mg/mL | |

| Dimethyl formamide | Not Specified | ~30 mg/mL | |

| PBS (pH 7.2) | Not Specified | ~10 mg/mL | |

| Nicotine | Ethanol | Not Specified | ~50 mg/mL |

| DMF | Not Specified | ~50 mg/mL | |

| DMSO | Not Specified | ~30 mg/mL | |

| PBS (pH 7.2) | Not Specified | ~1 mg/mL |

Note: The data for related compounds is sourced from various product information sheets and databases and should be considered as approximate values.

Experimental Protocol for Determining Norcotinine Solubility

The absence of standardized, published protocols for norcotinine solubility determination necessitates the adoption of a robust and reproducible general method. The following protocol, based on the shake-flask method, is recommended for its simplicity and reliability.

Objective: To determine the saturation solubility of norcotinine in a given solvent at a specified temperature.

Materials:

-

Norcotinine (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of norcotinine to a known volume of the selected solvent in a sealed container. The amount of norcotinine should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of norcotinine in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of norcotinine.

-

Calculation: Calculate the solubility of norcotinine in the solvent at the specified temperature using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Workflow for Solubility Determination:

Metabolic Pathway of Norcotinine

While specific signaling pathways directly activated by norcotinine are not well-documented, its position within the metabolic cascade of nicotine is clearly established. Nicotine is primarily metabolized to cotinine, which is then further metabolized to several compounds, including norcotinine. Understanding this pathway is crucial for interpreting biomarker data and for studies on nicotine metabolism.

Conclusion and Future Directions

The solubility of norcotinine is a critical parameter that is currently under-documented in scientific literature. This guide has synthesized the available qualitative information and provided a framework for its systematic experimental determination. The lack of quantitative data presents a clear opportunity for future research. A comprehensive study mapping the solubility of norcotinine in a wide range of aqueous and organic solvents at various temperatures would be of immense value to the scientific community. Furthermore, elucidation of the direct biological signaling pathways of norcotinine, beyond its role as a nicotine metabolite, could unveil novel pharmacological activities and toxicological profiles. Such research is essential for advancing our understanding of this important biomarker and its broader implications in human health.

References

The In Vivo Metabolic Fate of Norcotinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcotinine is a minor metabolite of nicotine, the primary psychoactive alkaloid in tobacco. While not as abundant as other metabolites like cotinine or 3'-hydroxycotinine, understanding the in vivo metabolic fate of norcotinine is crucial for a comprehensive picture of nicotine's biotransformation and for the development of biomarkers for tobacco exposure and nicotine metabolism. This technical guide provides a detailed overview of the metabolic pathways leading to norcotinine formation, its subsequent metabolism, and its excretion, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolic Pathways of Norcotinine Formation

Norcotinine can be formed in vivo through two primary pathways: the N-demethylation of cotinine and the oxidation of nornicotine. The cytochrome P450 enzyme CYP2A6 is a key catalyst in these transformations.

Formation from Cotinine

The primary route for norcotinine formation is the N-demethylation of cotinine, a major metabolite of nicotine. This reaction is catalyzed by the hepatic enzyme CYP2A6.[1] In vitro studies have shown that norcotinine is a major product of CYP2A6-catalyzed cotinine metabolism.[1] However, in vivo, norcotinine is considered a minor metabolite, suggesting that other metabolic pathways of cotinine are more dominant.[2]

Interestingly, a previously unknown human metabolite of cotinine, N-(hydroxymethyl)norcotinine, has been identified as the major product of CYP2A6-catalyzed cotinine metabolism in vitro.[2] It is hypothesized that N-(hydroxymethyl)norcotinine is an intermediate that can then be converted to norcotinine.

Formation from Nornicotine

Norcotinine can also be formed from the oxidation of nornicotine.[1][3] Nornicotine itself is a metabolite of nicotine, formed via N-demethylation, a reaction also catalyzed by CYP2A6 and to a lesser extent, CYP2B6.[4] Nornicotine is also naturally present in tobacco.[1][5] Studies in dogs and rabbits have demonstrated the conversion of administered nornicotine to norcotinine, which is then excreted in the urine.[1][6]

The following diagram illustrates the key metabolic pathways involved in the formation of norcotinine.

Quantitative Data on Norcotinine Metabolism and Excretion

Norcotinine is consistently found in the urine of smokers, but it constitutes a small fraction of the total nicotine dose excreted.[2] The following tables summarize the available quantitative data on norcotinine levels and its contribution to the overall nicotine metabolite profile.

Table 1: Norcotinine as a Percentage of Nicotine Dose in Smokers

| Study Population | Percentage of Nicotine Dose Excreted as Norcotinine | Reference |

| Smokers | <5% | [2] |

| Smokers | 0.5 - 2% |

Table 2: Urinary Concentrations of Norcotinine in Different Populations

| Population | Mean Urinary Norcotinine Concentration (ng/mL) | Reference |

| Smokers | 3.6 (in a specific specimen) | |

| Smokers | Not specified, but detected | [7] |

| Non-smokers | Not detected |

Table 3: In Vitro Metabolism of Cotinine by CYP Enzymes

| Enzyme | Major Metabolite | Minor Metabolites | Reference |

| CYP2A6 | N-(hydroxymethyl)norcotinine | 5'-Hydroxycotinine, trans-3'-hydroxycotinine | [2] |

| CYP2A13 | 5'-Hydroxycotinine | N-(hydroxymethyl)norcotinine, trans-3'-hydroxycotinine | [2] |

Experimental Protocols for Norcotinine Analysis

The quantification of norcotinine in biological fluids, primarily urine, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for measuring the low concentrations of norcotinine.

General Protocol for Urinary Norcotinine Quantification by LC-MS/MS

The following is a generalized protocol based on common methodologies described in the literature.[8][9][10][11]

1. Sample Preparation:

- Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., norcotinine-d3) is added to a urine aliquot. This is crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response.

- Enzymatic Hydrolysis (Optional): To measure total norcotinine (free and glucuronidated), the urine sample can be treated with β-glucuronidase to cleave the glucuronide conjugates.

- Extraction:

- Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge (e.g., mixed-mode cation exchange) to isolate the analytes of interest from the urine matrix. The cartridge is then washed, and the analytes are eluted with an appropriate solvent.[10]

- Liquid-Liquid Extraction (LLE): The sample is mixed with an organic solvent (e.g., a mixture of methylene chloride and diethyl ether) to extract the analytes. The organic layer is then separated and evaporated.[9]

- Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Analysis: